

Part 1: Foundational Understanding of Z-DL-His-OH

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Compound of Interest

Compound Name: Z-DL-His-OH

Cat. No.: B008480

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N- α -Carbobenzyloxy-DL-histidine, commonly abbreviated as **Z-DL-His-OH**, is a chemically modified form of the amino acid histidine.[1][2] It is a derivative where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group.[1][3] This modification is not arbitrary; it is a strategic chemical choice that endows the molecule with specific functionalities crucial for controlled chemical synthesis, particularly in the field of peptide chemistry.[4][5]

The "DL" designation indicates that the compound is a racemic mixture, containing both the D- and L-stereoisomers of histidine.[6] This is a critical distinction from its enantiomerically pure counterparts (Z-L-His-OH and Z-D-His-OH) and dictates its specific applications.

Physicochemical Properties

A precise understanding of a reagent's physical and chemical properties is the bedrock of reproducible science. These properties govern solubility, reactivity, and storage conditions.

Property	Value	Source
CAS Number	19728-57-5	[1][4]
Molecular Formula	C ₁₄ H ₁₅ N ₃ O ₄	[1][2]
Molecular Weight	289.29 g/mol	[2]
Appearance	White to off-white crystalline powder	[1]
Solubility	Soluble in organic solvents like DMSO and methanol; limited solubility in water.[1]	[1]
Storage	Store in a dry, cool place (2-8°C recommended), away from oxidizing agents.[4][7]	[4][7]

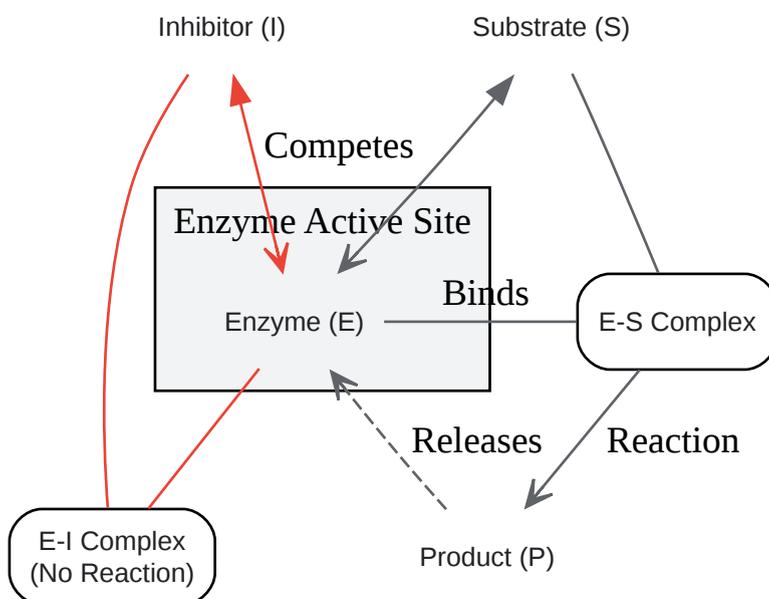
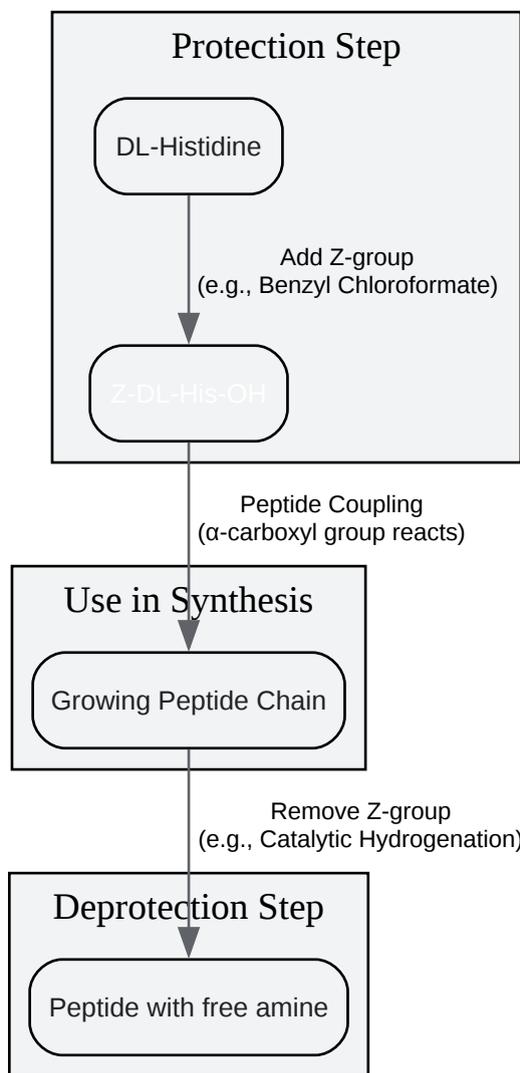
The Strategic Role of the Carbobenzyloxy (Z) Protecting Group

The primary function of the Z-group is to "mask" the highly reactive α -amino group of histidine. [4] In multi-step syntheses, such as building a peptide chain, leaving this amine unprotected would lead to a cascade of unwanted side reactions, drastically reducing the yield of the desired product.[4][5]

The Z-group is a cornerstone of classic peptide synthesis for several reasons:

- **Stability:** It is stable under a wide range of conditions used for peptide bond formation (coupling).[8]
- **Orthogonal Removal:** It can be removed under conditions that typically do not affect other common protecting groups. The primary method for Z-group deprotection is catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst), a mild process that cleaves the benzyl-oxygen bond.[8]

This strategic protection and deprotection cycle is fundamental to ensuring that amino acids are linked in the correct, predefined sequence.[5]



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Caption: Principle of competitive enzyme inhibition.

Part 3: Validated Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationales. Adherence to these methodologies provides a strong foundation for reliable and reproducible results.

Protocol: Handling and Safe Storage of Z-DL-His-OH

Scientific integrity begins with proper reagent management. [9] Mishandling can lead to degradation, contamination, and inconsistent experimental outcomes.

- 1. Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, impervious gloves, and a lab coat. [4][10]* 2. Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [10][11]* 3. Weighing: Use a dedicated, clean spatula for weighing. Avoid cross-contamination.
- 4. Storage: Upon receipt and after use, tightly close the container. [12] Store in a cool (2-8°C), dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [4][7]* 5. Spills: In case of a spill, avoid generating dust. Carefully sweep or vacuum the material into a suitable, closed container for disposal. [10][11] Do not flush into the sewer system. [10][12]

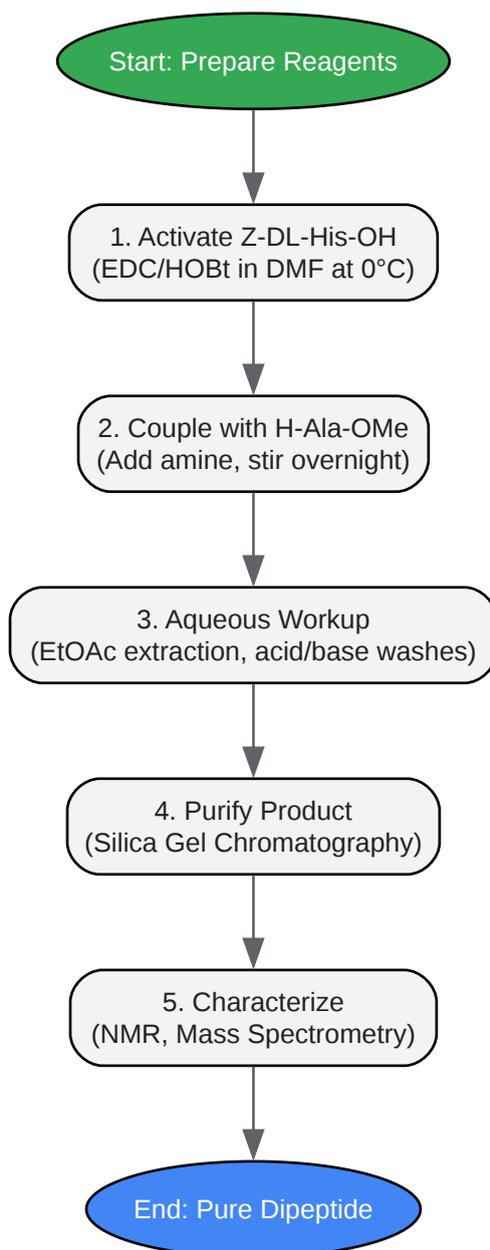
Protocol: Solution-Phase Synthesis of a Dipeptide (Z-DL-His-Ala-OMe)

This protocol details a fundamental workflow for peptide coupling in solution, a common application for Z-DL-His-OH. [8]

- 1. Reagent Preparation:
 - Dissolve Z-DL-His-OH (1 equivalent) and HOBt (1-hydroxybenzotriazole, 1.1 equivalents) in anhydrous DMF (dimethylformamide).

- In a separate flask, dissolve H-Ala-OMe.HCl (Alanine methyl ester hydrochloride, 1 equivalent) in anhydrous DMF. Add DIPEA (N,N-Diisopropylethylamine, 2.2 equivalents) to neutralize the hydrochloride salt and act as a base.
- 2. Activation of Carboxyl Group:
 - Cool the **Z-DL-His-OH** solution to 0°C in an ice bath.
 - Slowly add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.1 equivalents).
 - Rationale: EDC is a carbodiimide coupling agent that reacts with the carboxyl group of **Z-DL-His-OH** to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is more stable and less prone to side reactions like racemization.
- 3. Coupling Reaction:
 - Slowly add the prepared H-Ala-OMe solution to the activated **Z-DL-His-OH** mixture.
 - Allow the reaction to warm to room temperature and stir overnight.
- 4. Aqueous Workup:
 - Dilute the reaction mixture with ethyl acetate.
 - Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
 - Rationale: The acid wash removes unreacted DIPEA. The bicarbonate wash removes unreacted HOBt and any remaining acidic components. The brine wash removes residual water.
- 5. Purification and Characterization:
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product using silica gel chromatography.

- Characterize the final product (Z-DL-His-Ala-OMe) using NMR and Mass Spectrometry to confirm its structure and purity.



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Caption: Workflow for dipeptide synthesis using **Z-DL-His-OH**.

Part 4: Concluding Remarks

Z-DL-His-OH is more than a mere reagent; it is a strategic tool for chemical synthesis and biological investigation. Its utility is rooted in the deliberate chemical logic of the Z-protecting group and the inclusion of both D and L isomers. By understanding the foundational principles of its stability, reactivity, and stereochemistry, researchers can move beyond rote protocol-following to intelligently design experiments, troubleshoot challenges, and ultimately accelerate the pace of discovery in drug development and biochemical research.

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